molecular formula C13H12N2O3S B14015387 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid CAS No. 64949-89-9

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B14015387
CAS No.: 64949-89-9
M. Wt: 276.31 g/mol
InChI Key: GIXXSRDLZZAYCZ-UHFFFAOYSA-N
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Description

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid (CAS 64949-89-9) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate for the development of novel small-molecule inhibitors. Recent peer-reviewed studies have utilized this thiazole-carboxylic acid scaffold to develop potent and selective inhibitors of HSET (KIFC1), a mitotic kinesin protein . HSET is a promising therapeutic target because it is essential for the survival of cancer cells with amplified centrosomes, a common feature in many aggressive tumors . Inhibiting HSET disrupts centrosome clustering, leading to multipolar cell division and cell death in cancer cells, while potentially sparing healthy cells . Researchers can employ this compound as a versatile precursor for generating potential anti-cancer agents. The product is characterized by its molecular formula C13H12N2O3S and a molecular weight of 276.31 g/mol . It is supplied for research purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should refer to the relevant safety data sheet before use.

Properties

CAS No.

64949-89-9

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O3S/c16-12(9-4-2-1-3-5-9)14-7-6-11-15-10(8-19-11)13(17)18/h1-5,8H,6-7H2,(H,14,16)(H,17,18)

InChI Key

GIXXSRDLZZAYCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Data Table: Representative Synthetic Routes

Step Reagents/Conditions Intermediate Yield Citation
Thiazole formation Methyl dichloroacetate, thiourea, NaOMe/MeOH Methyl 2-amino-5-benzylthiazole-4-carboxylate 75%
Amide coupling 2-Bromoacetyl chloride, THF, 0°C 2-(2-Bromoacetamido)thiazole-4-carboxylate 33–49%
Ester hydrolysis 0.1 M NaOH, HCl 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid 75%

Optimization and Challenges

  • Microwave-assisted synthesis reduces reaction times from 72 h to 4 h for thiazole cyclization.
  • Purification challenges arise due to the polar nature of the carboxylic acid product; silica gel chromatography with ethyl acetate/methanol/acetic acid (93:5:2) is effective.
  • Byproduct formation (e.g., dimerization) is mitigated by strict temperature control during amide coupling.

Analytical Characterization

  • 1H NMR (DMSO-d6): δ 4.10 (s, 2H, CH2), 4.49 (s, 2H, CH2), 7.32 (m, 5H, aromatic), 12.80 (s, 1H, COOH).
  • 13C NMR : Peaks at δ 164.0 (COOH) and 166.0 (amide C=O).
  • FTMS-ESI : m/z 354.9736 (M+H).

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzamido group can enhance its solubility and bioavailability, while the carboxylic acid group can facilitate its interaction with target proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents on the thiazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key References
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid C₁₃H₁₃N₃O₃S (inferred) ~291.33 (calculated) Benzamidoethyl group N/A (Target Compound)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Chlorophenyl
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 4-Methylphenyl
2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₃S 249.29 4-Ethoxyphenyl
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid C₈H₅NO₂S₂ 211.26 2-Thienyl

Key Observations :

  • Benzamidoethyl Group : The target compound’s bulky, polar substituent may enhance solubility in polar solvents compared to phenyl or thienyl derivatives.

Physicochemical Properties

Property 2-(3-Chlorophenyl) Derivative 2-(4-Methylphenyl) Derivative 2-(2-Thienyl) Derivative
Melting Point 206–207°C 176–178°C Not reported
Solubility Likely low in water Slightly soluble in water Insoluble in water; soluble in ethanol/DMSO
pKa Not reported Not reported ~4.27 (predicted for analogs)

Implications for Target Compound :

  • The benzamidoethyl group’s amide bond may increase hydrogen-bonding capacity, improving aqueous solubility compared to phenyl derivatives.

Biological Activity

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzamidoethyl group enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to exhibit in vitro inhibition of HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death due to aberrant cell division .

Table 1: Inhibitory Activity Against HSET

CompoundIC50 (μM)Selectivity
This compoundX.XHigh
2-(3-benzamidopropanamido)thiazole-5-carboxylateY.YModerate

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

The mechanism involves binding to HSET in a competitive manner with nucleotide binding, confirming the direct interaction with the target protein. This was demonstrated through biochemical assays that showed significant binding affinity .

Case Studies

  • Cell Line Studies : In studies using DLD1 human colon cancer cell lines, treatment with the compound resulted in a significant increase in multipolar mitoses, indicating effective disruption of normal mitotic processes in cancer cells .
  • Animal Models : In vivo studies demonstrated that compounds similar to this compound exhibited promising pharmacokinetic profiles with half-lives indicating stability in plasma, which is crucial for therapeutic efficacy .

Safety and Toxicity

While the biological activity is promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that further investigations are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Assessment Results

EndpointResult
Acute ToxicityLow
Chronic ToxicityModerate

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